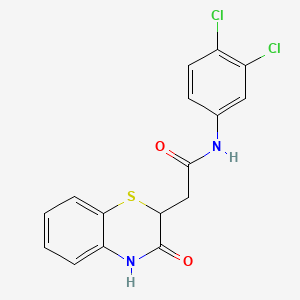![molecular formula C24H21N5O3 B2546979 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941952-89-2](/img/structure/B2546979.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with a complex structure. This compound features a quinoline derivative fused with a pyrido[3,2-d]pyrimidine scaffold, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step reactions starting from readily available precursors. A common synthetic route might begin with the functionalization of a quinoline ring, followed by sequential coupling with pyridine derivatives under controlled conditions. Typical reaction conditions include the use of polar aprotic solvents, moderate temperatures, and the presence of catalysts such as palladium on carbon.
Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of each step to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide under acidic conditions. Reduction reactions could involve hydrogen gas with a metal catalyst or sodium borohydride in ethanol. Substitution reactions might be facilitated by nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products: Major products from these reactions often involve modifications to the quinoline or pyridine rings, leading to derivatives with altered pharmacological properties.
科学的研究の応用
Use in Chemistry: In chemistry, this compound can be used as a building block for creating more complex molecules. It serves as a useful intermediate in synthetic organic chemistry.
Use in Biology: Its biological applications are significant, especially in drug design and discovery. It may exhibit various bioactivities, such as antimicrobial, antiviral, or anticancer properties.
Use in Medicine: In medicine, derivatives of this compound could be explored for potential therapeutic uses. Research might focus on its efficacy and safety as a drug candidate.
Use in Industry: Industrial applications could include its use as a precursor for manufacturing specialty chemicals or as an intermediate in the production of fine chemicals.
作用機序
The mechanism by which the compound exerts its effects: This compound may interact with specific molecular targets, such as enzymes or receptors. Its action could involve binding to these targets, thereby modulating their activity.
Molecular Targets and Pathways Involved: For instance, it might inhibit enzymes involved in DNA replication in microbes, leading to antimicrobial effects. Alternatively, it could bind to receptors in cancer cells, inducing apoptosis or inhibiting cell proliferation.
類似化合物との比較
Comparison with other similar compounds, highlighting its uniqueness: Compared to other quinoline and pyridine derivatives, this compound's unique structural features enable distinctive bioactivity profiles. Its combination of quinoline and pyridine moieties provides a versatile framework for medicinal chemistry.
List of similar compounds: Similar compounds might include quinoline-based drugs like chloroquine or pyridine-containing drugs like nicotinamide. the unique fusion of these two structures in 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione sets it apart.
There you have it! A deep dive into the intricate world of this compound. Curious about anything specific? Let's chat!
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-13-5-8-18-7-1-2-9-19(18)27)16-28-20-10-4-12-26-22(20)23(31)29(24(28)32)15-17-6-3-11-25-14-17/h1-4,6-7,9-12,14H,5,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJXBJXWASIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CN=CC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzothiazol-6-yl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2546897.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)



![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
![(5E)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)
![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)


![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

